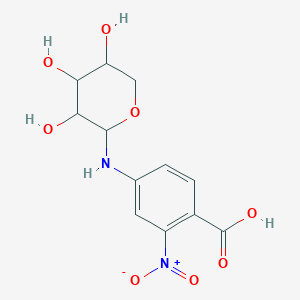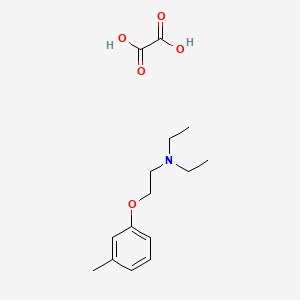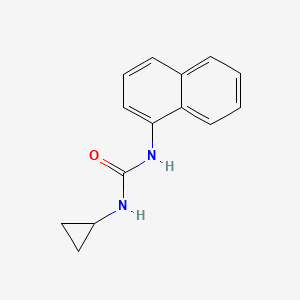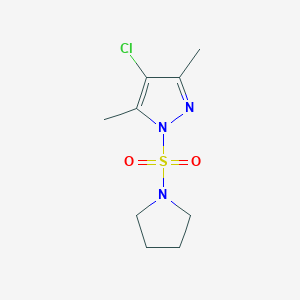![molecular formula C15H20N2O3S B4973796 [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol, also known as BIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM belongs to the class of imidazole-derived compounds and has been found to possess unique biological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol exerts its biological effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has also been found to regulate the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. One potential area of investigation is the development of novel drug formulations that can enhance the solubility and bioavailability of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. Another area of research could be the identification of new targets and signaling pathways that are regulated by [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. Additionally, further studies are needed to investigate the potential of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol as a therapeutic agent in various diseases, including cancer and inflammation.
Synthesemethoden
The synthesis of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol involves the reaction of benzyl bromide with isobutylsulfonyl chloride to form the intermediate compound, which is then subjected to cyclization with imidazole in the presence of a base. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12(2)11-21(19,20)15-16-8-14(10-18)17(15)9-13-6-4-3-5-7-13/h3-8,12,18H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHVURPEPFMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)


![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)
![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)

![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)

![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)

![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)